REACTION_SMILES
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[CH2:14]([Al+:15][CH2:16][CH:17]([CH3:18])[CH3:19])[CH:20]([CH3:21])[CH3:22].[CH3:1][O:2][c:3]1[c:4]([C:9](=[O:10])[O:11][CH3:12])[n:5][cH:6][cH:7][n:8]1.[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[H-:13]>>[CH3:1][O:2][c:3]1[c:4]([CH:9]=[O:10])[n:5][cH:6][cH:7][n:8]1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1nccnc1OC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Type
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product
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Smiles
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COc1nccnc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |